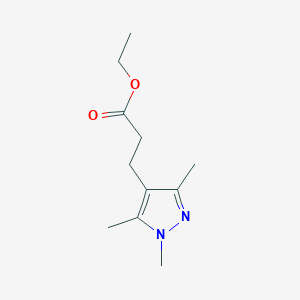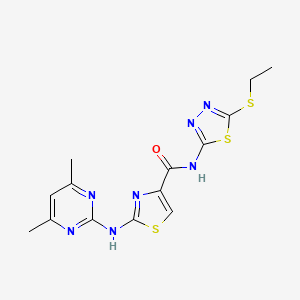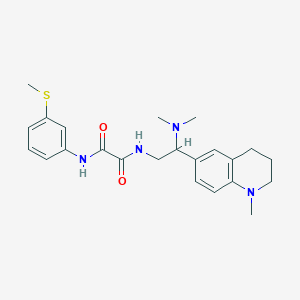
3-(1,3,5-triméthyl-1H-pyrazol-4-yl)propanoate d'éthyle
Vue d'ensemble
Description
Ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl ester group and a propanoate chain attached to a pyrazole ring substituted with three methyl groups. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural and chemical properties .
Applications De Recherche Scientifique
Ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate has several applications in scientific research:
Mécanisme D'action
Target of Action
Ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of these compounds are typically the causative agents of these diseases, namely Leishmania strains and Plasmodium strains .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to inhibition of the target organisms.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it is likely that the compound interferes with the life cycle of leishmania and plasmodium species, disrupting key biochemical pathways necessary for their survival and proliferation .
Result of Action
The result of the action of ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate is the inhibition of the growth and proliferation of Leishmania and Plasmodium species . This leads to a reduction in the severity of diseases caused by these organisms, such as leishmaniasis and malaria .
Méthodes De Préparation
The synthesis of ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted hydrazines. One common method includes the use of vitamin B1 as a catalyst, which facilitates the reaction under mild conditions without the need for metal catalysts or harsh reagents . The reaction conditions are generally simple, involving the mixing of reactants in a suitable solvent, followed by heating to promote cyclization and formation of the pyrazole ring.
Analyse Des Réactions Chimiques
Ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate can be compared with other pyrazole derivatives, such as:
1,3,5-trimethylpyrazole: Similar in structure but lacks the ethyl ester and propanoate groups.
3,5-dimethyl-1-phenylpyrazole: Contains a phenyl group instead of the ethyl ester and propanoate groups.
1,3-dimethyl-5-phenylpyrazole: Another derivative with a phenyl group and different methyl substitution pattern.
The uniqueness of ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate lies in its specific substitution pattern and the presence of the ethyl ester and propanoate groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
ethyl 3-(1,3,5-trimethylpyrazol-4-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-5-15-11(14)7-6-10-8(2)12-13(4)9(10)3/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZUSJYSGYITDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(N(N=C1C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B2373277.png)


![N-(1-cyanocyclobutyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2373284.png)



![[1-Methyl-5-(2-piperidin-1-ylethoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2373289.png)


![6-Acetyl-2-(4-bromobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2373294.png)

